
Tetrabenazine
Overview
Description
Tetrabenazine is a pharmaceutical compound primarily used for the symptomatic treatment of hyperkinetic movement disorders. It is known for its effectiveness in managing conditions such as chorea associated with Huntington’s disease, Tourette syndrome, and tardive dyskinesia . This compound works by depleting monoamines such as dopamine, serotonin, norepinephrine, and histamine from nerve terminals, thereby reducing involuntary movements .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrabenazine involves multiple steps, starting from the precursor compound 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key steps include:
Alkylation: The precursor is alkylated using isobutyl bromide in the presence of a base to form 3-isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Oxidation: This intermediate is then oxidized to form 3-isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-one.
Cyclization: The final step involves cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
Tetrabenazine’s synthesis involves multi-step strategies to construct its benzoquinolizine skeleton:
Mannich Reaction and Photo-Oxidation (2015 Route)
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Reaction sequence :
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Key conditions :
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Ruthenium-based photocatalyst.
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Ambient temperature for cyclization.
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Asymmetric Alkylation and Aza-Claisen Rearrangement
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Pd-catalyzed asymmetric alkylation :
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Grignard-mediated aza-Claisen rearrangement :
Final Reduction and Oxidation
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LiAlH₄ reduction of amide 36 yields (+)-α-dihydrothis compound (α-HTBZ).
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Ru-catalyzed oxidation converts α-HTBZ to (+)-tetrabenazine .
Metabolic Reactions
This compound is rapidly metabolized via hepatic enzymes, forming active and inactive derivatives:
Primary Metabolic Pathways
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Key findings :
Deuteration and Kinetic Isotope Effects
Deuthis compound, a deuterated analog, modifies reaction kinetics:
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Deuterium substitution : Six H atoms replaced with D at methoxy and isobutyl groups .
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Metabolic impact :
Comparative Bioavailability
Parameter | This compound | α-HTBZ | β-HTBZ |
---|---|---|---|
Oral bioavailability | 0.049 ± 0.032 | High | High |
Protein binding (%) | 83–88 | 60–68 | 59–63 |
Primary excretion route | Renal (75%) | Renal | Renal |
T<sub>max</sub> (hours) | — | 1–1.5 | 1–1.5 |
Source: FDA pharmacokinetic studies .
Stereochemical Considerations
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Synthesis of (+)-α-HTBZ :
Degradation and Stability
Scientific Research Applications
Background and Mechanism of Action
Tetrabenazine was first approved by the FDA for treating chorea associated with Huntington's disease in 2008. It functions by depleting monoamines—specifically serotonin, norepinephrine, and dopamine—through reversible inhibition of the vesicular monoamine transporter 2 (VMAT2) in the central nervous system (CNS) . This mechanism makes it effective for conditions characterized by excessive movement.
Therapeutic Applications
This compound has been studied for various hyperkinetic movement disorders, including:
- Huntington's Disease : TBZ is primarily indicated for chorea associated with Huntington's disease. Clinical trials have demonstrated significant reductions in chorea severity among treated patients compared to placebo .
- Dystonia : Studies suggest that TBZ can alleviate symptoms in patients with dystonia, a condition characterized by involuntary muscle contractions .
- Tics and Tourette Syndrome : TBZ has shown efficacy in reducing tic frequency and severity in individuals with Tourette syndrome .
- Akathisia : The drug has been utilized to manage akathisia, a condition marked by a feeling of inner restlessness and an uncontrollable need to be in constant motion .
Huntington's Disease Study
A pivotal study conducted by the Huntington Study Group involved 84 subjects diagnosed with Huntington's disease. Participants received either TBZ or a placebo over 12 weeks. Results indicated that 69% of subjects on TBZ experienced significant improvement in chorea severity, compared to only 20% in the placebo group .
Dystonia Management
In a clinical trial involving patients with various forms of dystonia, this compound demonstrated a notable improvement in movement control. Patients reported decreased severity of dystonic episodes, highlighting its potential as a treatment option for this challenging condition .
Adverse Effects and Considerations
While this compound is effective, it is associated with several adverse effects, including:
- Extrapyramidal Symptoms : Patients may experience parkinsonism or akathisia as side effects of TBZ treatment .
- Depression and Suicidality : There are reports linking TBZ use to increased risk of depression and suicidal thoughts, necessitating careful monitoring .
- Drug Interactions : TBZ is metabolized by cytochrome P450 2D6; thus, interactions with other medications affecting this pathway can alter its efficacy and safety profile .
Comparative Efficacy of this compound Derivatives
Recent developments have led to the synthesis of derivatives like deuthis compound and valbenazine. These alternatives aim to reduce side effects while maintaining therapeutic efficacy. Valbenazine, for instance, has been approved for tardive dyskinesia and offers a longer half-life than TBZ, allowing for once-daily dosing .
Compound | Indication | Half-Life | Dosing Frequency | Notes |
---|---|---|---|---|
This compound | Chorea (Huntington's Disease) | ~10 hours | Multiple doses | Risk of extrapyramidal symptoms |
Deuthis compound | Chorea (Huntington's Disease) | ~15 hours | Once daily | Fewer peak dose side effects |
Valbenazine | Tardive Dyskinesia | ~20 hours | Once daily | Approved by FDA; longer duration |
Mechanism of Action
Tetrabenazine exerts its effects by inhibiting the vesicular monoamine transporter type 2 (VMAT2). This inhibition prevents the uptake of monoamines such as dopamine, serotonin, norepinephrine, and histamine into synaptic vesicles, leading to their depletion in nerve terminals. The reduction in monoamine levels results in decreased neurotransmission and alleviation of hyperkinetic movements .
Comparison with Similar Compounds
Deutetrabenazine: A deuterated form of this compound with a longer duration of action and potentially fewer side effects.
Valbenazine: Another VMAT2 inhibitor used for the treatment of tardive dyskinesia.
Comparison:
Deuthis compound vs. This compound: Deuthis compound has a longer half-life due to the presence of deuterium, which slows down its metabolism.
Valbenazine vs. This compound: Valbenazine is specifically approved for tardive dyskinesia and has a different pharmacokinetic profile, with a longer half-life and different metabolic pathways.
This compound remains unique due to its historical significance as one of the first VMAT2 inhibitors and its broad application in treating various hyperkinetic disorders .
Biological Activity
Tetrabenazine (TBZ) is a well-studied compound primarily used in the treatment of hyperkinetic movement disorders, notably chorea associated with Huntington's disease. Its biological activity is largely attributed to its role as a vesicular monoamine transporter (VMAT) inhibitor, specifically targeting VMAT2.
This compound acts as a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2), which is crucial for the packaging of neurotransmitters into vesicles within presynaptic neurons. This action leads to a depletion of monoamines, particularly dopamine, serotonin, and norepinephrine, from the synaptic cleft. The selectivity of TBZ for VMAT2 over VMAT1 is significant, with reported IC50 values of 0.3 μM and 3.4 μM, respectively .
Key Findings:
- Dopamine Depletion: TBZ decreases dopamine levels by approximately 40% in the brain .
- Serotonin and Norepinephrine: It also reduces serotonin by 44% and norepinephrine by 41% .
- Behavioral Effects: In animal models, TBZ has been shown to influence motor control and behavior, including reductions in spontaneous locomotion and increased cFos expression in brain regions such as the thalamus and hippocampus .
Huntington's Disease
This compound has been extensively evaluated in clinical settings for its efficacy in managing chorea associated with Huntington's disease. Multiple studies have demonstrated its effectiveness:
- A double-blind study revealed that TBZ significantly reduced chorea severity on the Unified Huntington Disease Rating Scale (UHDRS), with a mean reduction of 23.5% compared to placebo .
- In long-term studies, up to 86% of patients with severe chorea showed marked or very good responses to TBZ treatment .
Other Movement Disorders
TBZ has also been reported to be effective in treating various hyperkinetic movement disorders:
- A crossover trial involving patients with tardive dyskinesia and dystonias showed improvement across all evaluated conditions, with notable efficacy in Meige disease and other forms of dystonia .
- Side effects were generally mild and included drowsiness, insomnia, and parkinsonian features, often resolving with continued treatment or dosage adjustments .
Long-Term Safety and Efficacy
A comprehensive review of patient data from 1979 to 2004 indicated that this compound was associated with long-term improvement in chorea symptoms without significant adverse effects. Of the patients treated for chorea:
- Moderate Chorea: 52% showed marked response.
- Severe/Disabling Chorea: 68% exhibited similar responses .
Summary of Research Findings
Study Type | Population | Key Findings |
---|---|---|
Double-blind trial | Huntington's disease patients | 23.5% reduction in UHDRS scores; rapid onset |
Crossover trial | Various hyperkinetic disorders | Improvement in all evaluated conditions |
Long-term follow-up | Patients treated from 1979 | Long-term safety; high response rates |
Properties
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127442 | |
Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
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URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrabenazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L | |
Record name | Tetrabenazine | |
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Record name | Tetrabenazine | |
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Mechanism of Action |
Tetrabenazine is a reversible human vesicular monoamine transporter type 2 inhibitor (Ki = 100 nM). It acts within the basal ganglia and promotes depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores. It also decreases uptake into synaptic vesicles. Dopamine is required for fine motor movement, so the inhibition of its transmission is efficacious for hyperkinetic movement. Tetrabenazine exhibits weak in vitro binding affinity at the dopamine D2 receptor (Ki = 2100 nM)., ... Pharmacology studies demonstrate that betrabenzaine reversibly inhibits the activity of vesicular monoamine transporter 2, resulting in depletion of central dopamine. ... | |
Record name | Tetrabenazine | |
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Color/Form |
Prisms from methanol | |
CAS No. |
718635-93-9, 58-46-8 | |
Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
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Record name | Tetrabenazine | |
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Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
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Record name | Tetrabenazine | |
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Record name | Tetrabenazine | |
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Melting Point |
126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C | |
Record name | Tetrabenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04844 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrabenazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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